molecular formula C12H21NOS B6895938 (3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone

(3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone

Cat. No.: B6895938
M. Wt: 227.37 g/mol
InChI Key: ASXBGDCXNBEYGB-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone is a chemical compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a thiolane ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Methyl Groups:

    Attachment of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.

    Formation of the Methanone Group: The final step involves the formation of the methanone group, which can be achieved through an oxidation reaction using reagents like chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The piperidine and thiolane rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Corresponding oxides of the methanone group.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3,5-Dimethylpiperidin-1-yl)-(3-methylphenyl)methanone
  • (3,5-Dimethylpiperidin-1-yl)-(3-iodophenyl)methanone
  • (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone

Comparison:

  • Structural Differences: While these compounds share the piperidine ring with methyl substitutions, the attached groups (thiolane, methylphenyl, iodophenyl, furan) differ, leading to variations in their chemical properties and reactivity.
  • Unique Properties: (3,5-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOS/c1-9-6-10(2)8-13(7-9)12(14)11-4-3-5-15-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBGDCXNBEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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